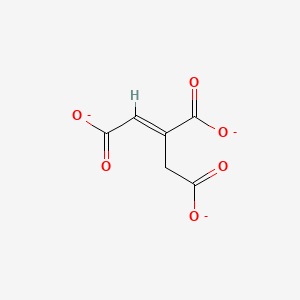
trans-Aconitate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-aconitate(3-) is an aconitate(3-) that is the conjugate base of trans-aconitic acid. It has a role as a fundamental metabolite. It is a conjugate base of a trans-aconitic acid.
Applications De Recherche Scientifique
1. Role in Plant and Microbial Metabolism
Trans-aconitic acid, an unsaturated tricarboxylic acid, is significant in the metabolism of various plants and microorganisms. For instance, in maize, it's involved in the production of citric acid, a key component in the tricarboxylic acid cycle (Maclennan & Beevers, 1964). Additionally, certain bacteria, like Pseudomonas sp., can assimilate trans-aconitic acid as a sole carbon source, highlighting its role in microbial nutrient cycles (Takiguchi et al., 2020).
2. Potential in Biotechnological Production
Trans-aconitic acid has been explored for its potential in biotechnological applications. For instance, it's a precursor in the production of itaconic acid, a valuable biomass-derived chemical. The fungus Ustilago maydis uses trans-aconitate to produce itaconic acid, providing a basis for environmentally friendly bioproduction methods (Geiser et al., 2015).
3. Influence on Ruminant Health
In agricultural settings, trans-aconitic acid in early-season forage grasses can affect ruminant health. It's been associated with grass tetany, a nutritional disorder in grazing cattle, due to its high concentration in these grasses (Burau & Stout, 1965). Understanding its effects is crucial for managing cattle nutrition and health.
4. Role in Enzymatic Reactions
Trans-aconitate is a substrate for various enzymes like aconitate isomerase, which plays a role in the conversion between cis- and trans-aconitic acid. This conversion is essential in both plant and bacterial metabolism, as seen in the enzyme's characterization from Pseudomonas sp. (Yuhara et al., 2015).
5. Interaction with Other Biochemical Pathways
Research has shown that trans-aconitic acid can impact other biochemical pathways, such as inhibiting the growth and photosynthesis in plants like Glycine max. This indicates a broader ecological significance of trans-aconitic acid in plant interactions (Bortolo et al., 2018).
Propriétés
Formule moléculaire |
C6H3O6-3 |
|---|---|
Poids moléculaire |
171.08 g/mol |
Nom IUPAC |
(E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b3-1+ |
Clé InChI |
GTZCVFVGUGFEME-HNQUOIGGSA-K |
SMILES isomérique |
C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-] |
SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


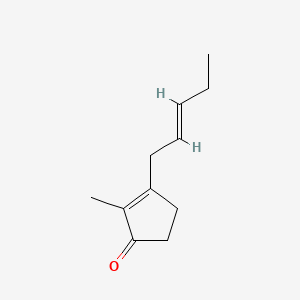

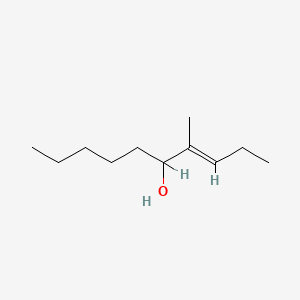
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
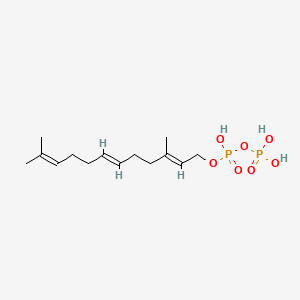
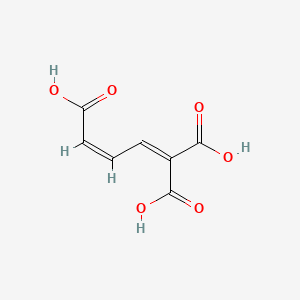
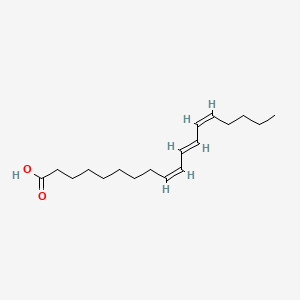

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)



